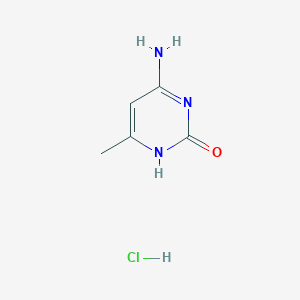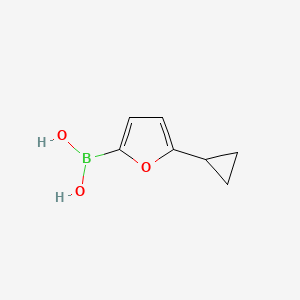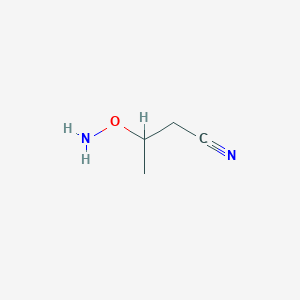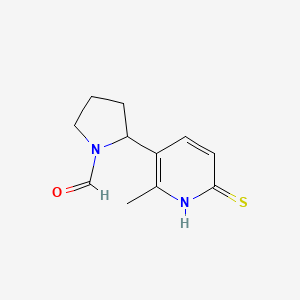![molecular formula C9H11NO2 B11821891 N-[[5-(2-methylcyclopropyl)furan-2-yl]methylidene]hydroxylamine](/img/structure/B11821891.png)
N-[[5-(2-methylcyclopropyl)furan-2-yl]methylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[5-(2-METHYLCYCLOPROPYL)FURAN-2-YL]METHYLIDENE}HYDROXYLAMINE is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . It is also known by its IUPAC name, 5-(2-methylcyclopropyl)-2-furaldehyde oxime . This compound is characterized by the presence of a furan ring, a cyclopropyl group, and an oxime functional group, making it a unique and interesting molecule for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(2-METHYLCYCLOPROPYL)FURAN-2-YL]METHYLIDENE}HYDROXYLAMINE typically involves the reaction of 5-(2-methylcyclopropyl)-2-furaldehyde with hydroxylamine . The reaction is carried out under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds via the formation of an intermediate oxime, which is then isolated and purified to obtain the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, industrial production may involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-{[5-(2-METHYLCYCLOPROPYL)FURAN-2-YL]METHYLIDENE}HYDROXYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions on the furan ring.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted furan derivatives.
Aplicaciones Científicas De Investigación
N-{[5-(2-METHYLCYCLOPROPYL)FURAN-2-YL]METHYLIDENE}HYDROXYLAMINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-{[5-(2-METHYLCYCLOPROPYL)FURAN-2-YL]METHYLIDENE}HYDROXYLAMINE involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the furan ring and cyclopropyl group contribute to the compound’s overall reactivity and interaction with enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
5-(2-Methylcyclopropyl)-2-furaldehyde: The precursor to the oxime derivative.
2-Furaldehyde oxime: A simpler oxime compound with similar functional groups.
Cyclopropyl-furan derivatives: Compounds with similar structural motifs.
Uniqueness
N-{[5-(2-METHYLCYCLOPROPYL)FURAN-2-YL]METHYLIDENE}HYDROXYLAMINE is unique due to the presence of both a cyclopropyl group and a furan ring, which impart distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H11NO2 |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
N-[[5-(2-methylcyclopropyl)furan-2-yl]methylidene]hydroxylamine |
InChI |
InChI=1S/C9H11NO2/c1-6-4-8(6)9-3-2-7(12-9)5-10-11/h2-3,5-6,8,11H,4H2,1H3 |
Clave InChI |
VZUDSGVZOPMZEU-UHFFFAOYSA-N |
SMILES canónico |
CC1CC1C2=CC=C(O2)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-Hydroxypropan-2-yl(methyl)amino]propan-2-ol](/img/structure/B11821818.png)
![tert-Butyl (6S,7S)-7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B11821819.png)


![5,10-dimethyl-N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11821835.png)








